molecular formula C13H13N5OS B2856606 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one CAS No. 727689-98-7

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2856606
CAS No.: 727689-98-7
M. Wt: 287.34
InChI Key: BNSBIQIJCZTHGT-UHFFFAOYSA-N
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Description

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one (CAS 727689-98-7) is a synthetic small molecule with a molecular formula of C13H13N5OS and a molecular weight of 287.34 g/mol . This reagent features a hybrid molecular structure combining a 2-methyl-1H-indole moiety and a 5-amino-1H-1,2,4-triazole ring linked by a sulfanyl-ethanone chain. The presence of the 1,2,4-triazole scaffold is of significant research interest, as this heterocycle is a well-known pharmacophore in medicinal chemistry . Triazole derivatives are renowned for their wide spectrum of biological activities and their ability to interact with diverse biological targets, primarily due to the electron-rich nitrogen atoms that can form strong hydrogen bonds with enzyme active sites . The structural features of this compound make it a valuable building block for research in antiviral discovery and drug development. Specifically, the 1-sulfonyl-3-amino-1H-1,2,4-triazole scaffold has recently been investigated for its potential to inhibit the replication of the Yellow Fever virus (YFV), representing a promising non-nucleoside approach for which there are currently no approved small-molecule therapeutics . Furthermore, 1,2,4-triazole-3-thione derivatives, which are structurally related to this compound, have demonstrated notable antimicrobial and antitumor activities in scientific studies . Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecules or as a core structure for building libraries in structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-7-11(8-4-2-3-5-9(8)15-7)10(19)6-20-13-16-12(14)17-18-13/h2-5,15H,6H2,1H3,(H3,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSBIQIJCZTHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethan-1-one is a novel triazole-thiazole hybrid that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H11N5SC_{10}H_{11N_5S}, with a molecular weight of approximately 227.29 g/mol . The structure features a triazole moiety linked to an indole ring through a sulfur-containing group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₁N₅S
Molecular Weight227.29 g/mol
CAS Number338751-47-6
LogP0.58378
PSA116.68 Ų

Anticancer Activity

Research has indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed promising results against various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116) with IC50 values ranging from 6.2 µM to 43.4 µM . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a notable study, a derivative of the compound was tested against human glioblastoma cells, showing an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. This suggests that the compound may exert its effects through enhanced cellular uptake and interaction with critical regulatory proteins involved in cell survival pathways .

Antimicrobial Activity

The compound's triazole structure also suggests potential antimicrobial properties. Triazoles are known for their effectiveness against fungal infections and have been explored as antibacterial agents as well. Research indicates that similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiazole hybrids is often influenced by their structural components:

  • Triazole Ring: Essential for interaction with biological targets.
  • Indole Moiety: Contributes to the lipophilicity and enhances permeability across cell membranes.
  • Sulfur Group: Plays a crucial role in the redox activity and may facilitate interactions with thiol-containing biomolecules.

Comparison with Similar Compounds

Research Implications

  • Drug Design: The 5-amino-triazole moiety in the target compound offers a strategic site for derivatization to optimize solubility and binding affinity.
  • Limitations: Lack of direct bioactivity data for the target compound necessitates further studies. Contradictions in substituent effects (e.g., chloro vs. amino groups) highlight the need for structure-activity relationship (SAR) analyses.

Q & A

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

Starting MaterialsSolventTemperature (°C)Yield (%)Reference
Triazole thione + ChloroacetamideDMF80–10065–75
Indole ketone + Bromoethyl triazoleEthanolReflux70–80

Basic: How is the compound structurally characterized?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving hydrogen bonding and stacking interactions in triazole-indole hybrids .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., indole C-3 substitution, triazole sulfanyl linkage) .
    • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. Example Crystallographic Data :

  • Space group: P 1 (for analogous triazole-indole derivatives) .
  • Key bond lengths: C–S (1.76–1.82 Å), N–N (1.35–1.40 Å) .

Advanced: How can synthesis be optimized to minimize side products?

Answer:
Optimization strategies include:

  • Solvent selection : Replace DMF with acetonitrile to reduce esterification side reactions .
  • Catalytic additives : Use K2_2CO3_3 or triethylamine to enhance nucleophilicity of the thiol group .
  • In-situ monitoring : TLC or HPLC tracks reaction progress, enabling early termination to avoid over-oxidation .

Q. Table 2: Impact of Catalysts on Yield

CatalystSolventYield (%)Purity (HPLC)
NoneDMF6085%
K2_2CO3_3Acetonitrile7895%

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from:

  • Purity variations : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural analogs : Compare with derivatives (e.g., chloro vs. methyl substituents) to isolate structure-activity relationships .

Q. Case Study :

  • A study reported IC50_{50} = 12 µM (anti-cancer) vs. IC50_{50} = 45 µM in another. Re-analysis revealed differences in cell line viability assays (MTT vs. ATP luminescence) .

Advanced: How to elucidate the mechanism of action for observed bioactivity?

Answer:
Mechanistic studies employ:

  • Molecular docking : Predict binding to targets like cytochrome P450 or tubulin using AutoDock Vina .
  • Enzyme inhibition assays : Measure activity against CYP3A4 or kinases to identify inhibitory pathways .
  • Receptor profiling : Radioligand binding assays (e.g., for serotonin receptors due to indole moiety) .

Q. Key Findings from Analogous Compounds :

  • Triazole-sulfanyl derivatives inhibit DNA gyrase (bacterial target) via competitive binding .
  • Indole groups enhance lipophilicity , improving blood-brain barrier penetration in neuroactive compounds .

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